UCPH-102

Beschreibung

Eigenschaften

IUPAC Name |

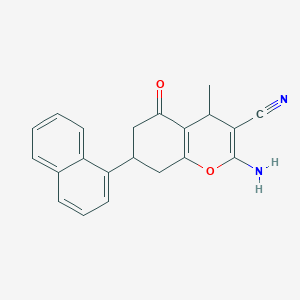

2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-12-17(11-22)21(23)25-19-10-14(9-18(24)20(12)19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14H,9-10,23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQMHUGTNOOYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(OC2=C1C(=O)CC(C2)C3=CC=CC4=CC=CC=C43)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UCPH-102: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCPH-102 is a potent and highly selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a critical component in the regulation of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with EAAT1 and the consequent functional implications. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of this compound, and provides visual representations of its molecular interactions and experimental workflows. A significant advancement over its predecessor, UCPH-101, this compound possesses enhanced blood-brain barrier permeability, making it a valuable tool for in vivo studies.

Core Mechanism of Action: Allosteric Inhibition of EAAT1

This compound functions as a non-competitive, allosteric inhibitor of the EAAT1 transporter.[1][2] Unlike competitive inhibitors that bind to the glutamate (B1630785) binding site, this compound interacts with a distinct, predominantly hydrophobic pocket located within the trimerization domain of the EAAT1 monomer.[1][3] This allosteric binding event induces a conformational change in the transporter, effectively locking it in a long-lasting inactive state, thereby preventing the translocation of glutamate across the cell membrane.[1]

The inhibition by this compound is specific to the monomer it binds to and does not affect substrate transport through the other monomers within the trimeric EAAT1 complex.[4] While structurally similar to UCPH-101, this compound exhibits more reversible binding kinetics, resulting in a less sustained inhibition compared to its analog.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with EAAT1.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 0.43 µM | Not Specified | Not Specified | |

| Kd | 0.17 ± 0.02 µM | Human EAAT1 in tsA201 cells | Patch-clamp Electrophysiology | [4] |

Table 1: Inhibitory Potency of this compound against EAAT1.

| Transporter Subtype | Inhibition by this compound (at 10 µM) | Reference |

| EAAT1 | Significant Inhibition | [4] |

| EAAT2 | Negligible Inhibition | [4] |

| EAAT3 | Negligible Inhibition | [4] |

| EAAT4 | No Significant Inhibition | [4] |

| EAAT5 | No Significant Inhibition | [4] |

Table 2: Selectivity Profile of this compound across EAAT Subtypes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol is designed to measure the inhibitory effect of this compound on EAAT1-mediated currents.

Cell Preparation:

-

HEK293 or tsA201 cells are transiently or stably transfected with the cDNA encoding human EAAT1.

-

Cells are cultured on glass coverslips for 24-48 hours post-transfection before recording.

Solutions:

-

Internal Pipette Solution (in mM): 130 KSCN, 10 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

External Bath Solution (in mM): 140 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. Glutamate (e.g., 1 mM) is added to this solution to elicit EAAT1 currents.

-

This compound Stock Solution: A 10 mM stock solution of this compound is prepared in DMSO and diluted to the final desired concentrations in the external bath solution on the day of the experiment.

Recording Procedure:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external bath solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

EAAT1-mediated currents are evoked by the application of glutamate.

-

After establishing a stable baseline current, various concentrations of this compound are co-applied with glutamate to determine the concentration-response relationship and calculate the IC50 value.

-

To investigate the voltage dependence of inhibition, current-voltage relationships are determined by applying voltage steps (e.g., from -100 mV to +60 mV) in the presence and absence of this compound.

Radioligand Binding Assay for Selectivity Profiling

This protocol is used to assess the selectivity of this compound for EAAT1 over other EAAT subtypes.

Membrane Preparation:

-

HEK293 cells individually expressing EAAT1, EAAT2, EAAT3, EAAT4, or EAAT5 are harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

Binding Assay:

-

Radioligand: [3H]-D-aspartate is a commonly used radiolabeled substrate for EAATs.

-

Binding Buffer (in mM): 50 Tris-HCl, 100 NaCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, incubate cell membranes (containing a specific EAAT subtype) with a fixed concentration of [3H]-D-aspartate.

-

For competition binding, add increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled substrate (e.g., 1 mM L-glutamate).

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data is analyzed to determine the inhibitory constant (Ki) of this compound for each EAAT subtype.

-

Visualizations

Caption: this compound allosterically inhibits EAAT1.

Caption: Workflow for Patch-Clamp Electrophysiology.

Caption: Workflow for Radioligand Binding Assay.

References

- 1. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Frontiers | Molecular insights into disease-associated glutamate transporter (EAAT1 / SLC1A3) variants using in silico and in vitro approaches [frontiersin.org]

- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comparative Analysis of UCPH-102 and UCPH-101: Selective Inhibitors of Excitatory Amino Acid Transporter 1 (EAAT1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of UCPH-102 and UCPH-101, two selective, non-competitive allosteric inhibitors of the Excitatory Amino Acid Transporter 1 (EAAT1). While structurally related, these compounds exhibit key differences in their pharmacokinetic and pharmacodynamic profiles, influencing their respective applications in neuroscience research.

Core Distinctions and Physicochemical Properties

UCPH-101 was the first selective inhibitor discovered for EAAT1, demonstrating high selectivity over other EAAT subtypes. However, its utility in in-vivo studies is limited by its inability to cross the blood-brain barrier (BBB).[1][2] this compound, a close analog of UCPH-101, was developed to address this limitation and exhibits good BBB permeability, making it a valuable tool for in-vivo investigations of EAAT1 function.[1][2][3][4]

Both compounds function as non-competitive inhibitors, binding to an allosteric site on the EAAT1 protein.[5][6][7][8] This binding event induces a long-lasting inactive state in the transporter, thereby inhibiting glutamate (B1630785) uptake.[6][9] Notably, the inhibition by UCPH-101 is substantially less reversible than that of this compound.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and UCPH-101 based on available data.

| Parameter | This compound | UCPH-101 | Reference |

| Target | Excitatory Amino Acid Transporter 1 (EAAT1) | Excitatory Amino Acid Transporter 1 (EAAT1) | [3][4][10], |

| Inhibitory Potency (IC₅₀) | 0.43 µM | 0.66 µM | [3][4][10],[11][12] |

| Dissociation Constant (K D) | 0.17 ± 0.02 µM | 0.34 ± 0.03 µM | [12] |

| Selectivity | Selective for EAAT1 over EAAT2, EAAT3, EAAT4, and EAAT5 | Highly selective for EAAT1 over EAAT2, EAAT3, EAAT4, and EAAT5 | [2],[6] |

| Blood-Brain Barrier Permeability | Good | Poor | [1][2][3][4],[1][2] |

| Reversibility of Inhibition | More reversible | Substantially less reversible | [6][9] |

Mechanism of Action: Allosteric Inhibition of EAAT1

Both UCPH-101 and this compound act as allosteric modulators of EAAT1. They bind to a hydrophobic pocket within the trimerization domain of the EAAT1 protein, distinct from the glutamate binding site.[5][6][7] This binding event does not prevent glutamate from associating with the transporter but rather inhibits the conformational changes necessary for the translocation of glutamate across the cell membrane. This non-competitive mechanism of action is a key feature of this class of inhibitors.[5][8]

Experimental Protocols

The characterization of UCPH-101 and this compound has relied on several key experimental methodologies.

Radioligand Uptake Assays

A common method to assess the inhibitory activity of compounds on EAATs is the use of radiolabeled substrates, such as [³H]-D-aspartate, which is a transportable substrate for all EAAT subtypes.

-

Objective: To determine the IC₅₀ values of UCPH-101 and this compound.

-

Methodology:

-

Cells stably expressing the EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3) are cultured in appropriate multi-well plates.

-

The cells are washed with a physiological buffer (e.g., Krebs-Henseleit buffer).

-

Cells are pre-incubated with varying concentrations of the test compound (UCPH-101 or this compound) for a defined period.

-

The uptake reaction is initiated by the addition of a solution containing [³H]-D-aspartate.

-

After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Electrophysiological Recordings (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is a powerful technique to study the function of electrogenic transporters like EAATs. This method allows for the direct measurement of currents associated with substrate transport and anion conductance.

-

Objective: To characterize the mechanism of inhibition and the effect on transporter kinetics.

-

Methodology:

-

A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a cell expressing the EAAT of interest.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage.

-

Substrate (e.g., glutamate) is rapidly applied to the cell to evoke transporter currents.

-

The test compound (UCPH-101 or this compound) is then co-applied with the substrate, and the change in the current is measured to determine the extent of inhibition.

-

By applying the inhibitor before the substrate, the on- and off-rates of inhibition can also be determined.

-

Conclusion

UCPH-101 and this compound are invaluable pharmacological tools for the study of EAAT1. The primary distinction lies in their ability to penetrate the blood-brain barrier, with this compound being the compound of choice for in-vivo experiments. While both are potent and selective allosteric inhibitors, the difference in the reversibility of their inhibitory action should be considered when designing experiments. The experimental protocols outlined in this guide provide a foundation for the continued investigation of these and other EAAT modulators.

References

- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conserved allosteric inhibition mechanism in SLC1 transporters | eLife [elifesciences.org]

- 9. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. amsbio.com [amsbio.com]

- 12. medchemexpress.com [medchemexpress.com]

UCPH-102: An In-depth Technical Guide to a Selective EAAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). The information is intended for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Properties

This compound is a potent and selective, non-competitive allosteric inhibitor of EAAT1. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| Molecular Formula | C₂₇H₂₂N₂O₃ |

| Molecular Weight | 422.48 g/mol |

| CAS Number | 1118460-77-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (25 mM)[1] |

Biological Activity and Selectivity

This compound is a highly selective inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1), also known as GLAST in its rodent ortholog. Its inhibitory activity has been characterized using various in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound against EAAT Subtypes

| Transporter Subtype | IC₅₀ (µM) | Kᵢ (µM) | Assay Type |

| EAAT1 (human) | 0.42[1] | 0.17 ± 0.02 | Whole-cell patch clamp[2] |

| EAAT2 (human) | >300[1] | - | Not specified |

| EAAT3 (human) | >300[1] | - | Not specified |

| EAAT4 (human) | Negligible inhibition | - | Whole-cell patch clamp |

| EAAT5 (human) | Negligible inhibition | - | Whole-cell patch clamp |

This compound exhibits a remarkable selectivity for EAAT1 over other EAAT subtypes.[1][2] This selectivity makes it a valuable tool for studying the specific roles of EAAT1 in physiological and pathological processes.

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of EAAT1.[2] Unlike competitive inhibitors that bind to the glutamate (B1630785) binding site, this compound binds to a distinct site located in the trimerization domain of the transporter.[2][3]

This allosteric binding "glues" the transport domain to the scaffold domain of the EAAT1 protein, thereby locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for glutamate translocation across the cell membrane.[4]

The following diagram illustrates the proposed mechanism of allosteric inhibition of EAAT1 by this compound.

Caption: Mechanism of EAAT1 inhibition by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT1 activity and the inhibitory effect of this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human EAAT1.

-

Recording Configuration: Whole-cell voltage clamp.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.

-

Internal Solution (in mM): 130 CsCl, 10 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA, adjusted to pH 7.2.

-

Procedure:

-

HEK293 cells expressing EAAT1 are patched with a glass micropipette.

-

A holding potential of -70 mV is applied.

-

Glutamate (agonist) is applied to elicit an inward current mediated by EAAT1.

-

This compound is co-applied with glutamate at various concentrations to determine the concentration-dependent inhibition of the EAAT1-mediated current.

-

IC₅₀ and Kᵢ values are calculated from the concentration-response curves.

-

[³H]-D-Aspartate Uptake Assay

This radioligand uptake assay is a common method to assess the functional activity of glutamate transporters.

-

Cell Line: HEK293 cells stably expressing human EAAT1.

-

Radioligand: [³H]-D-Aspartate (a transportable substrate for EAATs).

-

Incubation Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Procedure:

-

Cells are seeded in 96-well plates.

-

On the day of the experiment, cells are washed with the incubation buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10 minutes).

-

[³H]-D-Aspartate is added to initiate the uptake reaction.

-

Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.

-

The uptake is terminated by rapid washing with ice-cold buffer.

-

Cells are lysed, and the amount of intracellular [³H]-D-Aspartate is quantified using liquid scintillation counting.

-

Inhibitory potency (IC₅₀) is determined by analyzing the concentration-dependent reduction in radioligand uptake.

-

Structure-Activity Relationship (SAR)

Studies on analogues of UCPH-101 and this compound have provided insights into the structural requirements for EAAT1 inhibition. Key findings from these studies indicate that the R configuration at the C4 position of the chromene core is essential for inhibitory activity.[5] Modifications to the substituents at the 7-position and the 4-position of the tetrahydro-4H-chromene scaffold have been explored to optimize potency and pharmacokinetic properties.[5]

The following diagram illustrates a general workflow for a structure-activity relationship study.

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Bioavailability and In Vivo Studies

Unlike its close analog UCPH-101, this compound is capable of crossing the blood-brain barrier.[1] Following oral administration in rats, this compound has been detected in both plasma and the brain.[6] In vitro profiling against a panel of central nervous system targets has shown that this compound is highly selective for EAAT1.[6]

This in-depth guide provides a solid foundation for understanding the significance of this compound as a selective tool for investigating the role of EAAT1 in health and disease. Its unique mechanism of action and favorable pharmacokinetic properties compared to earlier inhibitors make it a valuable asset for the neuroscience research community.

References

- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]

- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of UCPH-102

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). This compound serves as a valuable pharmacological tool for studying the role of EAAT1 in the central nervous system. This document outlines the chemical properties, a detailed synthesis protocol, purification methods, and the relevant biological signaling pathways.

Chemical and Physical Properties of this compound

This compound, with the chemical name 2-Amino-5,6,7,8-tetrahydro-4-methyl-7-(1-naphthalenyl)-5-oxo-4H-1-benzopyran-3-carbonitrile, is a potent and selective inhibitor of EAAT1.[1] Unlike its analog UCPH-101, this compound is capable of crossing the blood-brain barrier, making it suitable for in vivo studies.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈N₂O₂ | [1] |

| Molecular Weight | 330.39 g/mol | [1] |

| CAS Number | 1229591-56-3 | [1] |

| Appearance | White to off-white solid | |

| Purity | >97% | [1] |

| IC₅₀ for EAAT1 | 0.42 µM |

Synthesis of this compound: A Three-Component Reaction

The synthesis of this compound is achieved through a one-pot, three-component reaction, a common and efficient method for generating 2-amino-4H-chromene derivatives. This reaction involves the condensation of an aldehyde, an active methylene (B1212753) compound (malononitrile), and a cyclic 1,3-dicarbonyl compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of this compound and its analogs.[2][3]

Materials:

-

5-Methyl-1,3-cyclohexanedione

-

Piperidine (B6355638) (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (B1210297) (for chromatography)

-

Hexane (B92381) (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (1 equivalent), 5-methyl-1,3-cyclohexanedione (1 equivalent), and malononitrile (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound is purified by flash column chromatography on silica (B1680970) gel.

Experimental Protocol

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Ethyl acetate

-

Hexane

Procedure:

-

Column Preparation: Pack a flash chromatography column with silica gel using a slurry of hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate and hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the tetrahydrobenzopyran core, and the methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and heterocyclic rings. |

| HPLC | A single major peak indicating high purity (typically >97%). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST (Glutamate-Aspartate Transporter). EAATs are crucial for maintaining low extracellular concentrations of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system.[4]

EAAT1 is a sodium-dependent transporter that co-transports one glutamate anion along with three sodium ions (Na⁺) and one proton (H⁺) into the cell, while counter-transporting one potassium ion (K⁺) out of the cell.[5][6] This ion exchange mechanism allows for the transport of glutamate against its concentration gradient, thereby clearing it from the synaptic cleft and preventing excitotoxicity.[7]

By inhibiting EAAT1, this compound increases the extracellular concentration of glutamate, which can be used to study the physiological and pathological roles of this transporter in neuronal signaling.

Caption: this compound inhibits the EAAT1-mediated glutamate uptake.

Experimental Workflow for Synthesis and Purification

The overall process for obtaining pure this compound involves a straightforward synthetic step followed by a standard purification technique.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and this compound: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ion‐coupling mechanism of human excitatory amino acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT) [aimspress.com]

- 7. Glutamate transporter - Wikipedia [en.wikipedia.org]

UCPH-102: A Selective EAAT1 Inhibitor for CNS Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST). As a derivative of UCPH-101, this compound offers a significant advantage for in vivo studies due to its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Compound Profile

This compound is a non-competitive, allosteric inhibitor of EAAT1.[2] It binds to a site distinct from the glutamate binding site, inducing a long-lasting inactive state of the transporter.[2] This mechanism of action provides a valuable tool for studying the physiological and pathological roles of EAAT1 in the central nervous system.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Transporter Subtype | Assay Type | Cell Line | Measured Parameter | Value | Reference |

| Human EAAT1 | [³H]-D-Aspartate Uptake | HEK293 | IC₅₀ | 0.42 µM | [3] |

| Human EAAT1 | Patch-clamp electrophysiology | tsA201 | K_D | 0.17 ± 0.02 µM | [4] |

| Human EAAT2 | [³H]-D-Aspartate Uptake | - | IC₅₀ | > 300 µM | [3] |

| Human EAAT3 | [³H]-D-Aspartate Uptake | - | IC₅₀ | > 300 µM | [3] |

| Rat EAAT4 | Patch-clamp electrophysiology | tsA201 | Inhibition at 10 µM | Negligible | [4] |

| Mouse EAAT5 | Patch-clamp electrophysiology | tsA201 | Inhibition at 10 µM | Negligible | [4] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Administration Route | Dose | Time Point | Concentration | Reference |

| Plasma Concentration | Rat | Per os (p.o.) | 40 mg/kg | 1 hour | 10.5 µM | [1] |

| Brain Concentration | Rat | Per os (p.o.) | 40 mg/kg | 1 hour | 6.67 µM | [1] |

Experimental Protocols

[³H]-D-Aspartate Uptake Assay

This assay is a common method to determine the inhibitory potency of compounds on EAATs.

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

-

Cells are transiently or stably transfected with the cDNA for the desired human EAAT subtype (e.g., EAAT1, EAAT2, EAAT3).[5]

Assay Procedure:

-

Seed the transfected cells in 96-well plates.

-

On the day of the experiment, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1.5 to 12 minutes).[4]

-

Initiate the uptake by adding a solution containing [³H]-D-aspartate (a radiolabeled substrate for EAATs) and a fixed concentration of unlabeled D-aspartate or glutamate.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data is analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific uptake.

Patch-Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT activity and the effect of inhibitors.

Cell Preparation:

-

tsA201 cells (a subclone of HEK293 cells) are transfected with the cDNA for the desired EAAT subtype (e.g., human EAAT1, rat EAAT4, mouse EAAT5).[4]

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

The intracellular solution typically contains KNO₃ and the extracellular solution contains NaNO₃ to measure EAAT-mediated anion currents.[6]

-

Apply voltage steps to the cell membrane (e.g., from a holding potential to a series of test potentials) to elicit EAAT-mediated currents.

-

Apply glutamate to activate the transporters.

-

Perfuse the cell with different concentrations of this compound to measure its inhibitory effect on the glutamate-activated currents.

-

The data is used to determine the dissociation constant (K_D) of this compound for the transporter.[4]

Visualizations

Signaling and Functional Diagrams

Figure 1: Allosteric inhibition of EAAT1 by this compound.

Figure 2: Workflow for [³H]-D-aspartate uptake assay.

Conclusion

This compound stands out as a critical pharmacological tool for the investigation of EAAT1 function in both in vitro and in vivo settings. Its high selectivity and blood-brain barrier permeability make it superior to its predecessor, UCPH-101, for studying the role of EAAT1 in neurological disorders and normal brain function. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of glutamate transport and its implications for human health.

References

- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]

- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orb.binghamton.edu [orb.binghamton.edu]

- 6. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of UCPH-102 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-102 is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a crucial protein involved in the regulation of glutamate (B1630785) levels in the central nervous system. Unlike its predecessor, UCPH-101, which is unsuitable for in vivo studies due to its inability to cross the blood-brain barrier, this compound has been investigated for its potential systemic applications.[1][2] This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic and bioavailability data for this compound, based on preclinical studies.

Pharmacokinetic Profile

The in vivo assessment of this compound in a rat model demonstrated its ability to be absorbed systemically and penetrate the central nervous system. Following oral administration, the compound was detected in both plasma and brain tissue.[1]

Quantitative Data

The following table summarizes the key quantitative findings from a pivotal in vivo study on this compound. It is important to note that the available literature provides a single time-point measurement rather than a full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life).

| Parameter | Value | Species | Dose | Route of Administration | Time Post-Administration | Reference |

| Plasma Concentration | 10.5 µM | Rat | 40 mg/kg | Per os (p.o.) | 1 hour | [1] |

| Brain Concentration | 6.67 µM | Rat | 40 mg/kg | Per os (p.o.) | 1 hour | [1] |

| Brain/Plasma Ratio | ~0.64 | Rat | 40 mg/kg | Per os (p.o.) | 1 hour | [1] |

Experimental Protocols

This section details the methodologies employed in the key in vivo study that forms the basis of our current understanding of this compound's pharmacokinetics.

In Vivo Bioavailability Study

-

Objective: To determine the plasma and brain concentrations of this compound following oral administration in a rodent model.

-

Animal Model: Rats were used for this study.[1] Specific details regarding the strain, age, and weight of the rats are not available in the primary literature.

-

Dosing:

-

Sample Collection:

-

Time Point: Plasma and brain tissue samples were collected 1 hour after administration.[1]

-

Matrices: Blood (for plasma) and whole brain.

-

-

Analytical Method: The specific analytical method used for the quantification of this compound in plasma and brain homogenates is not detailed in the primary publication. Typically, this would involve techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive and selective quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the in vivo bioavailability study of this compound.

References

UCPH-102 Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the blood-brain barrier (BBB) permeability of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). This document summarizes key quantitative data, outlines detailed experimental protocols for assessing BBB permeability, and discusses the potential role of efflux transporters.

Executive Summary

This compound has demonstrated the ability to cross the blood-brain barrier in preclinical studies, a critical characteristic for a therapeutic agent targeting the central nervous system. In vivo experiments in rats have shown that following oral administration, this compound reaches significant concentrations in both plasma and the brain. While specific in vitro BBB permeability data and studies on its interaction with efflux transporters such as P-glycoprotein are not extensively published, this guide provides inferred protocols based on standard industry practices to facilitate further research in this area.

Quantitative Data

The primary quantitative data available for this compound blood-brain barrier permeability comes from a pharmacokinetic study in rats.

| Parameter | Value | Species | Administration Route | Dose | Time Point | Source |

| Plasma Concentration | 10.5 µM | Rat | Per Os (p.o.) | 40 mg/kg | 1 hour | [1] |

| Brain Concentration | 6.67 µM | Rat | Per Os (p.o.) | 40 mg/kg | 1 hour | [1] |

| Brain-to-Plasma Ratio | ~0.64 | Rat | Per Os (p.o.) | 40 mg/kg | 1 hour | Calculated from[1] |

Experimental Protocols

While the complete, detailed experimental protocols for the this compound BBB permeability studies are not publicly available, this section outlines comprehensive, inferred methodologies based on standard practices in the field for both in vivo and in vitro assessments.

In Vivo Blood-Brain Barrier Permeability Assessment in Rats

This protocol describes a typical approach to determine the brain and plasma concentrations of a compound following oral administration.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (or similar strain)

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Compound Administration:

-

Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Dose: 40 mg/kg.

-

Route: Oral gavage (per os).

3. Sample Collection:

-

Time Point: 1 hour post-administration.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).

-

Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

-

Brain Tissue Collection: Following blood collection, animals are euthanized, and the brain is rapidly excised. The whole brain or specific regions of interest are collected, weighed, and immediately frozen on dry ice. Samples are stored at -80°C until analysis.

4. Sample Preparation for Analysis:

-

Plasma: An aliquot of plasma is subjected to protein precipitation by adding a solvent like acetonitrile (B52724) (typically in a 3:1 ratio). Samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Brain Tissue: The frozen brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. An aliquot of the brain homogenate undergoes protein precipitation with an organic solvent, similar to the plasma samples. The supernatant is collected after centrifugation.

5. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.

-

Quantification: A standard curve is generated using known concentrations of this compound in the respective matrix (plasma or brain homogenate) to quantify the concentrations in the study samples.

References

UCPH-102: A Technical Guide for Studying Glutamate Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), for its application in glutamate (B1630785) transport research. This document details the pharmacological properties of this compound, experimental protocols for its use, and visual representations of its mechanism of action and related experimental workflows.

Core Concepts: Glutamate Transport and the Role of EAAT1

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, and cognition. The precise regulation of extracellular glutamate concentrations is vital to prevent excitotoxicity, a process implicated in various neurological disorders. Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent transporters responsible for the reuptake of glutamate from the synaptic cleft into glial cells and neurons.

There are five subtypes of EAATs (EAAT1-5). EAAT1, also known as GLAST in rodents, is predominantly expressed in astrocytes and plays a significant role in maintaining low extracellular glutamate levels.[1] The transport of glutamate is an electrogenic process coupled to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion.[1]

This compound: A Selective EAAT1 Inhibitor

This compound is a potent and selective, non-competitive, allosteric inhibitor of the human EAAT1.[2][3] Unlike its analog UCPH-101, this compound is blood-brain barrier permeable, making it a valuable tool for in vivo studies.[4] Its high selectivity for EAAT1 over other EAAT subtypes allows for the specific investigation of the role of this transporter in various physiological and pathological processes.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Assay Method | Reference |

| IC₅₀ | 0.42 µM | HEK293 cells expressing human EAAT1 | [³H]-D-Aspartate uptake | [4] |

| IC₅₀ | 0.43 µM | HEK293 cells expressing human EAAT1 | [³H]-D-Aspartate uptake | [5][6] |

| K_D | 0.17 ± 0.02 µM | tsA201 cells expressing human EAAT1 | Whole-cell patch-clamp | [2] |

| Selectivity | >300 µM | Cells expressing EAAT2-5 | Not specified | [4] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats

| Administration Route | Dose | Time Point | Plasma Concentration | Brain Concentration | Reference |

| Per os (p.o.) | 40 mg/kg | 1 hour | 10.5 µM | 6.67 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell systems.

Whole-Cell Patch-Clamp Electrophysiology for Measuring EAAT1 Inhibition

This protocol is designed to measure the effect of this compound on EAAT1-mediated currents in a heterologous expression system.

Materials:

-

Cells expressing human EAAT1 (e.g., HEK293 or tsA201 cells)

-

This compound

-

Patch-clamp amplifier (e.g., Axopatch 200B)

-

Micromanipulator

-

Borosilicate glass capillaries

-

External solution (in mM): 140 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

-

Glutamate solution (to be added to the external solution)

Procedure:

-

Prepare cells expressing EAAT1 on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage steps to elicit EAAT1-mediated currents. A typical protocol involves steps from -120 mV to +60 mV.

-

Perfuse the cell with the external solution containing a known concentration of glutamate to establish a baseline current.

-

Apply the external solution containing glutamate and varying concentrations of this compound to the cell.

-

Record the resulting currents and measure the inhibition of the EAAT1-mediated current by this compound.

-

Data can be analyzed to determine the IC₅₀ value of this compound.

Radiolabeled Glutamate Uptake Assay

This assay measures the inhibition of glutamate transport by this compound by quantifying the uptake of radiolabeled glutamate or an analog like D-aspartate.

Materials:

-

Cells expressing EAAT1

-

This compound

-

[³H]-L-glutamate or [³H]-D-aspartate

-

Scintillation counter

-

Krebs-Henseleit buffer (in mM): 140 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 HEPES, 5.6 glucose (pH 7.4)

-

Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)

Procedure:

-

Plate cells expressing EAAT1 in 24- or 48-well plates.

-

On the day of the experiment, wash the cells with Krebs-Henseleit buffer.

-

Pre-incubate the cells with varying concentrations of this compound in Krebs-Henseleit buffer for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake by adding Krebs-Henseleit buffer containing a fixed concentration of radiolabeled glutamate/D-aspartate (and unlabeled substrate to achieve the desired final concentration).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure initial uptake rates are measured.

-

Terminate the uptake by rapidly washing the cells with ice-cold Krebs-Henseleit buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of glutamate uptake at each this compound concentration to determine the IC₅₀ value.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound and its use in studying glutamate transport.

Caption: Signaling pathway of EAAT1-mediated glutamate transport and its inhibition by this compound.

Caption: Experimental workflow for a radiolabeled glutamate uptake assay using this compound.

Caption: Logical workflow for the screening and characterization of selective EAAT1 inhibitors like this compound.

References

- 1. UCPH 101 | CAS:1118460-77-7 | Selective non-substrate EAAT1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

UCPH-102: A Technical Guide to its Therapeutic Potential as a Selective EAAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). It details its mechanism of action, pharmacological profile, potential therapeutic applications, and the experimental methodologies used to characterize its function.

Introduction: The Role of EAAT1 and the Significance of this compound

The central nervous system (CNS) relies on the precise regulation of neurotransmitters for proper function. (S)-glutamate is the primary excitatory neurotransmitter, and its extracellular concentrations are tightly controlled by a family of five Excitatory Amino Acid Transporters (EAATs), designated EAAT1-5.[1][2] These transporters are crucial for clearing glutamate (B1630785) from the synaptic cleft, preventing excitotoxicity, and maintaining synaptic plasticity.[3]

EAAT1, also known as Glutamate Aspartate Transporter (GLAST), is predominantly expressed on glial cells, particularly astrocytes.[1] Dysregulation of glutamate transport, and specifically EAAT1 function, has been implicated in a variety of neurological and psychiatric disorders. Consequently, molecules that can selectively modulate EAAT activity are valuable tools for research and potential therapeutic agents.

This compound is a potent and highly selective, non-competitive inhibitor of EAAT1.[2][4] Unlike its close analog UCPH-101, which is a widely used research tool for in vitro studies, this compound possesses the crucial ability to cross the blood-brain barrier, making it suitable for in vivo investigations.[4][5] This property opens the door to exploring the therapeutic potential of EAAT1 inhibition in various disease models.

Pharmacological Profile of this compound

This compound's defining characteristic is its high selectivity for EAAT1 over other EAAT subtypes. This selectivity has been confirmed through various in vitro assays. Furthermore, its bioavailability in the CNS has been demonstrated in preclinical models.

| Parameter | Value | Species/Assay System | Notes | Reference |

| EAAT1 Inhibition (IC₅₀) | 0.42 µM | Human EAAT1 | [3H]-D-Aspartate Uptake Assay | [4] |

| 0.43 µM | Human EAAT1 | [2][6] | ||

| EAAT1 Inhibition (K D) | 0.17 ± 0.02 µM | Human EAAT1 | Whole-cell recordings of anion currents | [7] |

| Selectivity | >300 µM | EAAT2-5 | Demonstrates high selectivity for EAAT1 | [4] |

| In Vivo Bioavailability (p.o.) | Plasma: 10.5 µM | Rat | 1 hour after 40 mg/kg oral administration | [5] |

| Brain: 6.67 µM | Rat | 1 hour after 40 mg/kg oral administration | [5] | |

| Binding Kinetics (Wash-in) | τ = 4.0 ± 1.2 s | Human EAAT1 | Time constant for current decay upon application | [7][8] |

| Binding Kinetics (Wash-out) | τ = 55.7 ± 4.8 s | Human EAAT1 | Time constant for current recovery after removal | [7][8] |

Mechanism of Action: Allosteric Inhibition

This compound exerts its inhibitory effect on EAAT1 through a non-competitive, allosteric mechanism.[7][9] This means it does not bind to the glutamate binding site and therefore does not compete with the substrate for transport. Instead, structural and mutagenesis studies have revealed that UCPH-101 (and by extension, the closely related this compound) binds to a predominantly hydrophobic crevice located between the trimerization and transport domains of the EAAT1 monomer.[7][9][10][11]

This binding event induces a conformational change that inhibits the transporter's function, effectively locking it in a long-lasting inactive state without affecting substrate binding itself.[7][8] This allosteric modulation is a key feature, as it offers a different pharmacological profile compared to competitive inhibitors.

Potential Therapeutic Applications

The ability of this compound to modulate glutamate homeostasis in the CNS makes it a candidate for investigating and potentially treating several disorders.

-

Neurodegenerative Diseases: Conditions such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease are characterized by excitotoxicity, where excessive glutamate levels lead to neuronal damage. While counterintuitive, selective inhibition of EAAT1 in specific contexts could be explored to rebalance (B12800153) dysfunctional glutamate signaling pathways.[2][6]

-

Chronic Pain and Obsessive-Compulsive Disorder (OCD): Glutamatergic signaling is known to be dysregulated in both chronic pain and OCD. Modulating this system via EAAT1 inhibition presents a novel therapeutic strategy for these conditions.[2][6]

-

T-cell Acute Lymphoblastic Leukemia (T-ALL): Recent research has shown that the proliferation and survival of T-ALL cells can depend on EAAT1-dependent metabolic pathways. This compound has been shown to have a specific anti-proliferative effect on these cancer cells, highlighting a potential application in oncology.[2][6]

-

Retinal Disorders: EAAT1 plays a dominant role in glutamate clearance in the retina. Studies using EAAT1 blockers in animal models have provided insights into the function of photoreceptor-to-bipolar cell synapses, suggesting a role in studying and potentially treating retinal diseases involving glutamate excitotoxicity.[12]

Key Experimental Protocols

The characterization of this compound has relied on several key experimental techniques.

This is a functional assay to measure the activity of excitatory amino acid transporters. D-Aspartate is a substrate for EAATs that is not metabolized, making it an ideal radiolabeled tracer.

-

Objective: To determine the IC₅₀ of an inhibitor by measuring its ability to block the uptake of a radiolabeled substrate.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human EAAT1 transporter are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Pre-incubation: Cells are washed with a buffer (e.g., Krebs-Ringer-HEPES) and then pre-incubated with varying concentrations of this compound or a control vehicle for a specified time.

-

Uptake Initiation: The uptake reaction is initiated by adding a mixture containing a fixed concentration of [³H]-D-Aspartate.

-

Incubation: The cells are incubated for a short period (e.g., 6-12 minutes) to allow for substrate uptake. The duration can be varied to assess time-dependent inhibition.[7]

-

Uptake Termination: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of uptake is plotted against the concentration of this compound to generate a dose-response curve, from which the IC₅₀ value is calculated.

-

This technique is used to measure the ion currents associated with EAAT function, providing detailed information about the inhibitor's binding kinetics and mechanism.

-

Objective: To measure EAAT1-associated anion currents and determine the on-rate (wash-in) and off-rate (wash-out) of this compound.

-

Methodology:

-

Cell Preparation: tsA201 or HEK293 cells expressing EAAT1 are used.[7][13]

-

Recording Setup: A glass micropipette filled with an intracellular solution (e.g., containing KSCN) forms a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Current Elicitation: The cell is held at a specific voltage, and currents are elicited by applying an external solution containing glutamate. This activates the transporter, leading to an inwardly directed anion current.

-

Inhibitor Application (Wash-in): A solution containing both glutamate and this compound is perfused over the cell. The decay of the anion current amplitude over time is recorded. The time constant (τ) of this decay reflects the binding kinetics of the inhibitor.[7][8]

-

Inhibitor Removal (Wash-out): The perfusion is switched back to an inhibitor-free solution. The recovery of the current amplitude is recorded, and its time constant reflects the unbinding kinetics.[7][8]

-

Data Analysis: The current traces are fitted with exponential functions to determine the time constants for binding and unbinding.

-

This compound and the Glutamate-Glutamine Cycle

The primary physiological role of EAAT1 is its participation in the glutamate-glutamine cycle, a critical pathway for recycling glutamate and maintaining low extracellular levels.

-

Release: Glutamate is released from the presynaptic neuron into the synaptic cleft.

-

Uptake: Astrocytic EAAT1 (and EAAT2) transporters take up the excess glutamate from the cleft.

-

Conversion: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate into glutamine.

-

Transport: Glutamine is then transported out of the astrocyte and taken up by the presynaptic neuron.

-

Recycling: Within the neuron, glutaminase (B10826351) converts glutamine back into glutamate, which is then repackaged into synaptic vesicles for future release.

This compound directly interrupts this cycle at step 2, inhibiting the uptake of glutamate into astrocytes.

Conclusion and Future Directions

This compound stands out as a critical pharmacological tool for elucidating the role of EAAT1 in CNS health and disease. Its selectivity and, most importantly, its ability to penetrate the blood-brain barrier make it superior to earlier compounds like UCPH-101 for in vivo studies.[5] While structure-activity relationship (SAR) studies have been conducted to improve bioavailability further, this compound remains a valuable lead compound.[14][15][16]

Future research should focus on leveraging this compound in animal models of the aforementioned diseases to validate EAAT1 as a therapeutic target. In vivo profiling did not show acute effects on locomotor activity in rodents, suggesting a favorable initial safety profile.[5] However, more extensive preclinical studies are required to fully understand its therapeutic window, long-term effects, and translational potential. The continued exploration of this compound and its analogs will undoubtedly deepen our understanding of glutamate signaling and may pave the way for novel treatments for a range of challenging disorders.

References

- 1. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]

- 5. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and this compound: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 16. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

UCPH-102: A Technical Guide to its Role as a Selective EAAT1 Inhibitor for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-102 is a selective, blood-brain barrier-permeable inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter 1 (GLAST). As a subtype-selective inhibitor, this compound offers a valuable tool for elucidating the specific roles of EAAT1 in both normal physiological processes and pathological conditions within the central nervous system (CNS). Dysregulation of glutamate homeostasis is a key pathological feature in a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, chronic pain, and obsessive-compulsive disorder (OCD). By inhibiting EAAT1-mediated glutamate uptake, this compound allows for the investigation of the consequences of elevated extracellular glutamate levels and the potential therapeutic modulation of glutamatergic signaling. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols to facilitate its use in neurological disorder models.

Core Pharmacology and Mechanism of Action

This compound is an analog of UCPH-101, with the key advantage of being able to cross the blood-brain barrier, making it suitable for in vivo studies.[1] It acts as a non-competitive, allosteric inhibitor of EAAT1.[2] This means it binds to a site on the transporter protein distinct from the glutamate binding site, inducing a conformational change that inhibits the transport of glutamate.[2]

Signaling Pathway of EAAT1 Inhibition

The primary function of EAAT1, predominantly expressed in astrocytes, is the clearance of synaptic glutamate. Inhibition of EAAT1 by this compound leads to an increase in the concentration and dwell time of glutamate in the synaptic cleft. This elevated glutamate can then lead to overactivation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors, potentially contributing to excitotoxicity, a process implicated in neuronal damage in various neurological disorders.

References

- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of UCPH-102 in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in rodent models. This document includes established protocols, pharmacokinetic data, and key considerations for experimental design.

Introduction to this compound

This compound is a potent and selective inhibitor of EAAT1, a glutamate (B1630785) transporter predominantly expressed in glial cells in the central nervous system. Unlike its analog UCPH-101, this compound possesses the crucial characteristic of being blood-brain barrier permeable, making it a valuable tool for in vivo studies investigating the role of EAAT1 in neurological and psychiatric disorders.[1] In vitro studies have confirmed its high selectivity for EAAT1 over other EAAT subtypes.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in rodents.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Administration Route | Time Post-Administration (hours) | Plasma Concentration (µM) | Brain Concentration (µM) |

| 40 | Per Os (p.o.) | 1 | 10.5 | 6.67 |

Data from a study in rats.[1]

Table 2: In Vivo Administration Protocols for this compound

| Species | Administration Route | Dose/Concentration | Vehicle | Study Type | Key Observations |

| Rat | Per Os (p.o.) | 20 mg/kg | Not specified | Locomotor Activity | No acute effects or visible changes in behavior observed.[1] |

| Rat | Per Os (p.o.) | 40 mg/kg | Not specified | Pharmacokinetics | Achieved significant plasma and brain concentrations after 1 hour.[1] |

| Mouse | Intravitreal Injection | 400 µM | DMSO | Retinal Function (ERG) | Partial inhibition of the b-wave, developing slowly over the first 24 hours.[2] |

Experimental Protocols

Protocol 1: Oral Administration in Rats

This protocol is based on pharmacokinetic and behavioral studies.

1. Objective: To achieve systemic and central nervous system exposure to this compound for the investigation of its effects on behavior or disease pathology.

2. Materials:

-

This compound

-

Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) and a suitable co-solvent such as polyethylene (B3416737) glycol (PEG) or saline)

-

Oral gavage needles (size appropriate for the rodent)

-

Syringes

-

Animal scale

3. Procedure:

-

Preparation of Dosing Solution: this compound is soluble in DMSO.[3] For oral administration, a stock solution can be prepared in DMSO and then diluted with a suitable vehicle (e.g., saline or corn oil) to the final desired concentration and a tolerable percentage of DMSO for the animal. It is crucial to perform small-scale solubility tests to ensure the final solution is homogenous and stable.

-

Animal Preparation: Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Administration:

-

Gently restrain the rat.

-

Insert the oral gavage needle carefully into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach.

-

The recommended volume for oral gavage in rats is typically up to 10 ml/kg.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions. For behavioral studies, monitoring should be conducted at specified time points post-administration.

Protocol 2: Intravitreal Injection in Mice

This protocol is adapted from studies investigating the role of EAAT1 in retinal function.[2]

1. Objective: To deliver this compound directly to the retina to study its local effects on retinal signaling.

2. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline

-

33-gauge Hamilton syringe

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical proparacaine (B1679620)

-

Microscope

3. Procedure:

-

Preparation of Dosing Solution: Dissolve this compound in DMSO to create a stock solution. Further dilute with sterile saline to the final desired concentration (e.g., 400 µM). The final concentration of DMSO should be minimized to avoid retinal toxicity.[2]

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

-

Apply a drop of topical proparacaine to the eye to be injected for local anesthesia.

-

-

Administration:

-

Under a microscope, gently puncture the sclera posterior to the ora serrata with the 33-gauge needle.

-

Slowly inject a small volume (typically 1 µL) of the this compound solution into the vitreous humor.

-

Withdraw the needle carefully.

-

-

Post-Administration Monitoring: Monitor the animal for recovery from anesthesia. Ophthalmic ointment can be applied to prevent corneal drying. Functional assessments, such as electroretinography (ERG), can be performed at various time points post-injection.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of EAAT1 Inhibition by this compound

Inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate levels. This can, in turn, affect various downstream signaling pathways in surrounding neurons and glial cells. Additionally, EAAT1 itself can act as a signaling molecule. The diagram below illustrates the potential signaling cascades influenced by EAAT1 activity and its inhibition.

References

- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: UCPH-102 for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST). Unlike its predecessor, UCPH-101, this compound is blood-brain barrier permeable, making it a valuable tool for in vivo studies investigating the role of EAAT1 in the central nervous system. This document provides detailed application notes and protocols for the use of this compound in mouse models, based on available preclinical research.

Recommended this compound Dosage for Mouse Models

While much of the detailed pharmacokinetic data for this compound comes from studies in rats, the dosages are considered relevant for mouse models, particularly in the context of general rodent studies. The recommended dosage range for systemic administration in mice is between 20 mg/kg and 40 mg/kg .

A study in a rodent locomotor model demonstrated that oral administration of 20 mg/kg this compound did not produce acute behavioral changes. For achieving significant brain concentrations, a higher dose may be necessary. In rats, a 40 mg/kg oral dose resulted in brain concentrations of 6.67 µM and plasma concentrations of 10.5 µM after one hour.

Researchers should perform dose-response studies within this range to determine the optimal dose for their specific mouse model and experimental endpoint.

Quantitative Data Summary

| Animal Model | Dosage | Route of Administration | Resulting Concentrations (after 1 hr) | Reference |

| Rat | 40 mg/kg | Per Os (p.o.) | Plasma: 10.5 µM; Brain: 6.67 µM | |

| Rodent | 20 mg/kg | Per Os (p.o.) | No acute effects or visible changes in behavior | |

| Mouse | 400 µM (retinal concentration) | Intraocular Injection | Partial inhibition of b-wave amplitudes in electroretinogram |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Solubilization: this compound is soluble in DMSO. Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 25 mM stock solution, dissolve 3.3 mg of this compound (Molecular Weight: 330.39 g/mol ) in 400 µL of DMSO.

-

Vehicle Preparation: The final injection vehicle should contain a low percentage of DMSO to minimize toxicity. A common vehicle for in vivo studies is a mixture of DMSO and saline or PBS. The final concentration of DMSO should ideally be below 10%, and as low as possible.

-

Working Solution Preparation (for a 20 mg/kg dose in a 25g mouse):

-

Calculate the required dose: 20 mg/kg * 0.025 kg = 0.5 mg of this compound.

-

Determine the injection volume: A typical injection volume for intraperitoneal (IP) or oral gavage in mice is 10 mL/kg. For a 25g mouse, this would be 250 µL.

-

Calculate the required concentration of the working solution: 0.5 mg / 0.25 mL = 2 mg/mL.

-

Prepare the working solution: Dilute the DMSO stock solution with sterile saline or PBS to achieve the final desired concentration and a low DMSO percentage. For example, to make 1 mL of a 2 mg/mL working solution with 10% DMSO, you would use 100 µL of a 20 mg/mL DMSO stock and 900 µL of saline.

-

-

Final Preparation: Vortex the working solution thoroughly to ensure complete mixing. Before administration, visually inspect the solution to ensure there is no precipitation.

Administration Protocols

a) Oral Gavage (p.o.)

Oral gavage is a common method for precise oral administration of substances.

Materials:

-

Prepared this compound working solution

-

Appropriately sized feeding needle for mice (e.g., 20-gauge, 1.5 inches with a rounded tip)

-

Syringe (1 mL)

Protocol:

-

Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the feeding needle.

-

Measure Insertion Depth: Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this depth on the needle.

-